molecular formula C23H20ClN7O4 B10939782 N-{3-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide

N-{3-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]phenyl}-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B10939782
M. Wt: 493.9 g/mol
InChI Key: DOGXXZMMVGLZRL-UHFFFAOYSA-N
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Description

N~5~-[3-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)PHENYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a chlorinated benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[3-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)PHENYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe final steps involve the coupling of the pyrazole derivative with the benzoyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N~5~-[3-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)PHENYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

N~5~-[3-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)PHENYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N5-[3-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)PHENYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide
  • 4-Nitro-1H-pyrazole-3-carboxamide
  • N-(4-chlorobenzoyl)-1H-pyrazole-5-carboxamide

Uniqueness

N~5~-[3-({4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)PHENYL]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both nitro and chloro groups, along with the pyrazole ring, distinguishes it from other similar compounds .

Properties

Molecular Formula

C23H20ClN7O4

Molecular Weight

493.9 g/mol

IUPAC Name

N-[3-[[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]benzoyl]amino]phenyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C23H20ClN7O4/c1-2-30-20(10-11-25-30)23(33)27-18-5-3-4-17(12-18)26-22(32)16-8-6-15(7-9-16)13-29-14-19(24)21(28-29)31(34)35/h3-12,14H,2,13H2,1H3,(H,26,32)(H,27,33)

InChI Key

DOGXXZMMVGLZRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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